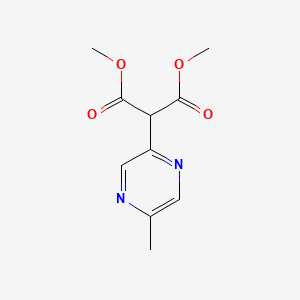

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate

Description

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate is a malonate ester derivative featuring a 5-methylpyrazine substituent. Malonate esters are versatile intermediates in organic synthesis, enabling C–C bond formation and serving as precursors for heterocycles, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula |

C10H12N2O4 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

dimethyl 2-(5-methylpyrazin-2-yl)propanedioate |

InChI |

InChI=1S/C10H12N2O4/c1-6-4-12-7(5-11-6)8(9(13)15-2)10(14)16-3/h4-5,8H,1-3H3 |

InChI Key |

YIHDIGBJDRWEQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazine derivatives .

Scientific Research Applications

Dimethyl 2-(5-Methyl-2-pyrazinyl)malonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of dimethyl 2-(5-Methyl-2-pyrazinyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Malonate Derivatives

Key Observations :

- Electronic Effects: The electron-withdrawing pyrazine ring in the target compound may enhance the electrophilicity of the malonate core compared to aryl-substituted derivatives (e.g., 2-fluorophenyl or 4-aminophenyl analogs). This could influence nucleophilic substitution or cyclization reactions .

- Biological Relevance : Oltipraz, a pyrazine-containing dithiolethione, demonstrates chemoprotective activity by inducing detoxification enzymes (e.g., glutathione S-transferases) and modifying aflatoxin metabolism . The malonate ester in the target compound may allow further functionalization to mimic such bioactivity.

Key Observations :

- Base Selection: Strong bases like KOH or NaH are critical for deprotonating malonate esters to form carbanions, enabling nucleophilic attack on electrophilic substrates. KOH in acetonitrile achieves high yields (89%) for isoindolinone-linked malonates, while NaH in DMF facilitates quantitative yields for dichloronitrophenyl derivatives .

- Solvent Impact: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates, whereas nonpolar solvents may reduce side reactions like hydrolysis .

Physicochemical Properties

Table 3: Physical Properties of Selected Malonate Derivatives

Key Observations :

- Substituent Effects: Aromatic substituents (e.g., 4-aminophenyl) increase melting points due to intermolecular hydrogen bonding, while alkyl or heteroaromatic groups (e.g., pyrazinyl) may lower melting points by reducing crystallinity .

- Solubility: Malonate esters with polar substituents (e.g., amino, methoxy) exhibit improved solubility in organic solvents, facilitating their use in solution-phase reactions .

Reactivity and Functionalization Potential

- Nucleophilic Substitution : The malonate core in the target compound can undergo alkylation or acylation reactions. For example, dimethyl malonate reacts with allylsulfones under palladium catalysis to form allylated derivatives (76% yield) .

- Cyclization Reactions : Pyrazinyl-substituted malonates may participate in radical additions or cyclocondensations. highlights the use of malonate esters in synthesizing indole-fused heterocycles via manganese(III)-mediated radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.